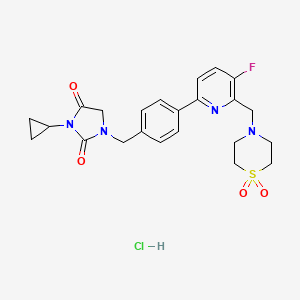

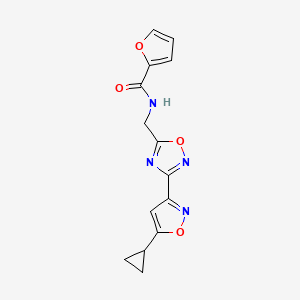

N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide” is an organic compound . It is a derivative of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of “this compound” includes a dihydropyridinone ring system and a naphthalene group, which makes it highly stable and resistant to degradation.Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 197.15 . The compound is slightly soluble in ethanol, methanol, and dimethyl sulfoxide, but insoluble in water .科学的研究の応用

Non-Linear Optical Materials

One application of compounds structurally related to N-(3-nitro-6-oxo-1,6-dihydropyridin-2-yl)acetamide is in the development of organic non-linear optical materials. These materials are crucial for their potential applications in photonics, including optical data storage, signal processing, and telecommunications. For instance, 3-Nitroacetanilide, a compound with some structural similarities, demonstrates properties valuable for non-linear optical applications due to its crystalline nature and the presence of nitro groups which contribute to its non-linear optical properties (Mahalakshmi, Upadhyaya, & Row, 2002).

Inhibitors of Nitric Oxide Synthase

Another significant area of application is in the development of selective inhibitors for nitric oxide synthase (NOS), particularly inducible NOS (iNOS). Compounds like 1400W, which structurally resemble this compound, have been shown to be potent and selective inhibitors of iNOS. Such inhibitors have therapeutic potential in treating conditions where excessive nitric oxide production is detrimental, such as inflammatory diseases and certain types of cancer (Garvey et al., 1997).

Protein Nitrosylation

Research into the nitrosylation of proteins, a modification affecting protein function and activity, has highlighted the role of nitric oxide and its derivatives. Understanding the mechanisms of protein nitrosylation can lead to novel approaches in targeting specific proteins for therapeutic interventions. The study of how nitric oxide-related compounds interact with proteins is crucial in this context (Nedospasov et al., 2000).

Chemical Synthesis and Catalysis

Compounds containing the acetamide group, similar to this compound, are studied for their roles in chemical synthesis and catalysis. For example, research on the distribution of the acetamide group in partially deacetylated chitins explores their potential applications in producing chitin-derived materials with specific properties (Sashiwa et al., 1991).

Antioxidant Properties

The antioxidant activity of nitroxide compounds, which share functional groups with this compound, is another area of interest. These compounds are studied for their potential in mitigating oxidative stress within biological systems, with applications ranging from neuroprotection to cancer treatment (Dikalov et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H317, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

N-(3-nitro-6-oxo-1H-pyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-4(11)8-7-5(10(13)14)2-3-6(12)9-7/h2-3H,1H3,(H2,8,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRPEMDJIZOMSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=O)N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)

![Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2972823.png)

![5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone](/img/structure/B2972830.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2972831.png)

![N-(3-(dimethylamino)propyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2972833.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide](/img/structure/B2972835.png)

![[4-(1-Cyanocyclopentyl)phenyl]boronic acid](/img/structure/B2972836.png)